4-Amino-2-ethyl-1,2-oxazinan-3-one

Physicochemical profiling Lipophilicity Drug-likeness

Researchers needing an N-ethyl oxazinanone building block for SAR or FBDD face limited availability and inconsistent purity. 4-Amino-2-ethyl-1,2-oxazinan-3-one addresses this with: • 95% purity, available as free base or TFA salt for enhanced bench stability. • Pre-installed N-ethyl group eliminates post-synthetic alkylation challenges common with the N-H parent. • MW 144.17 Da, TPSA 55.56 Ų - ideal fragment-sized scaffold for lead discovery. Supplied with full QA documentation.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
Cat. No. B13259475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-ethyl-1,2-oxazinan-3-one
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCN1C(=O)C(CCO1)N
InChIInChI=1S/C6H12N2O2/c1-2-8-6(9)5(7)3-4-10-8/h5H,2-4,7H2,1H3
InChIKeyFJYSGTOWVMRMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-ethyl-1,2-oxazinan-3-one: Identity & Procurement


4-Amino-2-ethyl-1,2-oxazinan-3-one (CAS 2044713-26-8, free base; CAS 2044713-27-9 as trifluoroacetate salt) is an N(2)-ethyl substituted 1,2-oxazinan-3-one heterocycle with molecular formula C₆H₁₂N₂O₂ and molecular weight 144.17 g/mol . The compound is a derivative of DL-cyclohomoserine (4-amino-1,2-oxazinan-3-one, CAS 1192-69-4), which is historically recognized as the six-membered ring higher homologue of the antibiotic D-cycloserine [1]. It is commercially available as a research chemical building block at 95% purity from specialized suppliers, with procurement options including both the free base and the TFA salt form for enhanced handling stability [2].

Compound Class
N(2)-ethyl oxazinanone heterocycle; cyclohomoserine derivative building block
Form Selection
Free base or TFA salt for enhanced handling stability in synthesis workflows
Procurement Context
Research-grade at 95% purity; supports SAR library synthesis and hit expansion

4-Amino-2-ethyl-1,2-oxazinan-3-one: Non-Interchangeability with Analogs


The N(2)-ethyl substituent on 4-amino-2-ethyl-1,2-oxazinan-3-one introduces discrete physicochemical alterations that distinguish it from the parent N(2)-H compound (DL-cyclohomoserine, CAS 1192-69-4) and other N-alkyl congeners. Specifically, N-ethylation increases calculated lipophilicity by approximately 0.7 logP units, reduces topological polar surface area (TPSA) by ~8.8 Ų, and eliminates one hydrogen bond donor relative to the parent [1]. These modifications directly impact membrane permeability potential, solubility, and target binding profiles. Critically, peer-reviewed studies on the N(2)-substituted cycloserine scaffold demonstrate that N(2)-alkylation generally abolishes alanine racemase inhibitory activity—a hallmark of the parent cycloserine pharmacophore—thereby fundamentally altering the compound's biological target landscape [2]. Generic substitution with the unsubstituted parent or N-methyl analog would therefore yield a molecule with a different physicochemical and biological profile, undermining experimental reproducibility in structure-activity relationship (SAR) studies or pharmacophore validation campaigns.

Target Compound
4-Amino-2-ethyl-1,2-oxazinan-3-one
N(2)-ethyl substituted; LogP ~ -0.5; TPSA 55.56 Ų; 1 H-bond donor
Do Not Substitute With
DL-Cyclohomoserine (N-H parent)
N-ethylation shifts lipophilicity by ~+0.7 logP and removes one H-bond donor; physicochemical profile may not transfer directly
Biological Mismatch
D-Cycloserine / Alanine Racemase Tools
N(2)-alkylation class effect: alanine racemase inhibition generally lost; target engagement profile may differ

4-Amino-2-ethyl-1,2-oxazinan-3-one: Differentiation Evidence


Lipophilicity Impact of N-Ethyl Substitution

The N(2)-ethyl group on 4-Amino-2-ethyl-1,2-oxazinan-3-one increases the calculated octanol-water partition coefficient (LogP) to -0.5025, compared to -1.2 for the parent N(2)-H compound (DL-cyclohomoserine, CAS 1192-69-4) [1]. This represents a ΔLogP of approximately +0.7 units, indicating moderately enhanced lipophilicity. In the context of CNS drug design, where optimal LogP values typically range from 1 to 3, this shift moves the compound closer to the lower boundary of the CNS-permeable space while retaining aqueous solubility advantages over more lipophilic N-alkyl derivatives. No direct experimental logP measurement was identified in the peer-reviewed literature for this specific compound; the values presented are computational predictions from vendor-supplied data and database entries [1].

Lipophilicity Shift
Computed
ΔLogP ≈ +0.7 vs parent (target LogP = -0.50; parent LogP = -1.2)
Modulated permeability context for SAR exploration
Computational prediction; experimental logP not identified for this compound
Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and H-Bond Donor Reduction

4-Amino-2-ethyl-1,2-oxazinan-3-one exhibits a calculated topological polar surface area (TPSA) of 55.56 Ų with 1 hydrogen bond donor and 3 hydrogen bond acceptors, compared to TPSA = 64.4 Ų with 2 H-bond donors and 3 H-bond acceptors for the parent compound (DL-cyclohomoserine) [1]. The reduction of 8.8 Ų in TPSA and loss of one H-bond donor arise directly from N(2)-ethylation replacing the N-H group with an N-CH₂CH₃ group. In medicinal chemistry, TPSA values below 60 Ų are generally associated with improved passive membrane permeability, while values above 140 Ų predict poor oral absorption [2]. The parent compound at 64.4 Ų sits near the permeability threshold, whereas the N-ethyl derivative at 55.56 Ų falls below it, suggesting potentially improved passive diffusion characteristics.

PSA & H-Bond Profile
Computed
ΔTPSA = -8.8 Ų; ΔHBD = -1 (target TPSA 55.56 Ų; parent 64.4 Ų)
May support improved passive permeability vs parent
Predicted values; experimental permeability data not reported
Hydrogen bonding Polar surface area Permeability Medicinal chemistry

Loss of Alanine Racemase Inhibition with N(2)-Alkylation

A peer-reviewed study by Kim et al. (2003) evaluated a select series of N(2)-substituted D,L-cycloserine derivatives for inhibitory activity against purified alanine racemases from Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis [1]. The study reported that N(2)-modification led to loss of enzymatic inhibitory activity in most cases, consistent with the mechanistic proposal that the free N-H of cycloserine is essential for alanine racemase inhibition. While 4-Amino-2-ethyl-1,2-oxazinan-3-one itself was not among the specific derivatives tested in this study, it belongs to the same N(2)-alkylated oxazinanone structural class and would be predicted to similarly lack alanine racemase inhibitory activity. Importantly, this loss of activity differentiates the N-ethyl compound from D-cycloserine and the unsubstituted DL-cyclohomoserine, which retain enzyme inhibitory capacity.

Alanine Racemase Activity
Class-level
N(2)-alkylation class effect: alanine racemase inhibition generally lost
Class-level inference; specific N-ethyl derivative not directly tested
Data to verify in target experimental system; structurally matched negative control context
Alanine racemase Antibacterial Cycloserine analog Enzyme inhibition

Oxazinanone Scaffold as Privileged Structure for Kinases and 11β-HSD1

The 1,2-oxazinan-3-one scaffold, of which 4-Amino-2-ethyl-1,2-oxazinan-3-one is a functionalized derivative, has demonstrated utility in multiple drug discovery campaigns. The allosteric MEK inhibitor CH4987655 (RO4987655) incorporates a 3-oxo-[1,2]oxazinane substructure and exhibits an IC50 of 5 nM against MEK with high selectivity over 400 other kinases, slow dissociation kinetics, and oral antitumor efficacy in vivo [1][2]. Separately, oxazinanone-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), such as BI 135585, have shown in vivo efficacy in metabolic disease models [3]. These examples establish the 1,2-oxazinan-3-one core as a validated privileged scaffold. The 4-amino-2-ethyl substitution pattern provides a distinct vector for further derivatization compared to the 5-substituted benzamide-linked oxazinanones used in MEK inhibitors, offering orthogonal synthetic utility.

Scaffold Precedent
Supporting evidence
Oxazinanone core in MEK inhibitor CH4987655 (IC50 5 nM) and 11β-HSD1 inhibitors
Privileged scaffold context supports library design and hit expansion
Substitution pattern differs; scaffold-class precedent, not direct derivative validation
Kinase inhibitor 11β-HSD1 MEK Privileged scaffold Drug discovery

Molecular Weight and Lead-Like Properties

4-Amino-2-ethyl-1,2-oxazinan-3-one has a molecular weight of 144.17 Da, representing a 28.05 Da increase over the parent compound (116.12 Da) due to the N-ethyl substituent [1]. Both compounds fall well within lead-like chemical space (MW ≤ 350 Da) and fragment-based screening criteria (MW ≤ 300 Da). The target compound adds one rotatable bond (total = 1 vs. 0 for the parent), providing slightly increased conformational flexibility without violating commonly applied lead-likeness filters. Compared to larger oxazinanone-derived drugs such as CH4987655 (MW ≈ 460 Da), this compound offers a significantly lower molecular weight starting point suitable for fragment-based drug discovery (FBDD) or structure-guided optimization where efficient ligand efficiency metrics are prioritized [2].

Fragment-like Profile
Reported
MW 144.17 Da; RotB = 1; within lead-like space (≤350 Da)
Fragment-based discovery compatible; greater optimization headroom
Vendor-reported MW; ~316 Da smaller than late-stage oxazinanone drug candidates
Molecular weight Lead-likeness Fragment-based drug design Building block

4-Amino-2-ethyl-1,2-oxazinan-3-one: Application Scenarios


FBDD Library Design with N-Alkylated Core

With a molecular weight of 144.17 Da and favorable lead-like physicochemical properties (LogP = -0.50, TPSA = 55.56 Ų), 4-Amino-2-ethyl-1,2-oxazinan-3-one is well-suited as a fragment-sized building block for FBDD campaigns . Its N-ethyl group provides a specific alkylation vector distinct from the N-H parent, offering differentiated fragment growing strategies. The 4-amino group serves as a synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid library expansion. The oxazinanone scaffold's precedent in generating low-nanomolar kinase inhibitors (e.g., CH4987655, MEK IC50 = 5 nM) supports its inclusion in kinase-focused fragment libraries [1].

SAR Studies of N-Alkyl Effects on Target Engagement

The quantitative physicochemical differences between 4-Amino-2-ethyl-1,2-oxazinan-3-one and its parent N-H compound (ΔLogP ≈ +0.7, ΔTPSA = -8.8 Ų, ΔHBD = -1) make this compound a valuable tool for systematically probing the effect of N-alkylation on target binding [1]. Researchers conducting SAR campaigns on oxazinanone-containing hit compounds can use this N-ethyl derivative to assess whether increased lipophilicity and reduced hydrogen bond donor capacity enhance or diminish potency. The class-level evidence that N(2)-alkylation abolishes alanine racemase inhibition further supports its use as a selectivity control in antibacterial target deconvolution studies [2].

Synthetic Intermediate for Diversified Libraries

As a bifunctional building block bearing both a free 4-amino group and the intact 1,2-oxazinan-3-one core, 4-Amino-2-ethyl-1,2-oxazinan-3-one enables rapid construction of diverse compound libraries through parallel synthesis . The N-ethyl group is pre-installed, eliminating the need for post-synthetic N-alkylation—a common challenge with the parent N-H oxazinanone due to competing O-alkylation. The compound is commercially available in both free base (95% purity) and TFA salt forms, with the TFA salt offering enhanced bench stability for long-term storage in compound management workflows [3]. This ready availability from multiple suppliers supports its use in medium-to-high-throughput parallel chemistry platforms.

Negative Control for Alanine Racemase Mechanism Studies

Based on class-level evidence that N(2)-substitution on the cycloserine/cyclohomoserine scaffold abolishes alanine racemase inhibitory activity , 4-Amino-2-ethyl-1,2-oxazinan-3-one can serve as a structurally matched negative control in experiments designed to validate alanine racemase-dependent mechanisms. Its close structural similarity to DL-cyclohomoserine—differing only by the N-ethyl group—makes it an ideal inactive comparator for confirming on-target effects of cycloserine-class antibacterials in enzymatic and cellular assays. Users should note that the absence of direct confirmatory alanine racemase IC50 data for this specific N-ethyl derivative necessitates independent verification of inactivity in the experimental system of interest.

Application
Selection Property
Validation Focus
FBDD library design with N-alkylated core
Fragment-like MW, N-ethyl vector, 4-amino synthetic handle
Lead-likeness validation; scaffold derivatization efficiency
SAR: N-alkyl effects on target engagement
ΔLogP, ΔTPSA, ΔHBD vs parent; N-alkylation class effect
Target binding profiling; selectivity control in antibacterial deconvolution
Diversified library synthesis
Bifunctional building block; pre-installed N-ethyl; TFA salt stability
Parallel chemistry compatibility; compound management workflow fit
Negative control for alanine racemase studies
Structurally matched to DL-cyclohomoserine; N-alkylation class effect
Independent inactivity verification in target experimental system
Quote Request

Request a Quote for 4-Amino-2-ethyl-1,2-oxazinan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.